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molecular formula C8H7BrN2O B1509594 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-95-7

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1509594
M. Wt: 227.06 g/mol
InChI Key: SEUVNYSXBIDWQO-UHFFFAOYSA-N
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Patent
US08158647B2

Procedure details

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (500 mg, 2.16 mmol) was combined with sodium methoxide (583 mg, 10.8 mmol) and suspended in anhydrous methanol (10 mL). The reaction was heated in the microwave to 175° C. for 4 h. The reaction mixture was concentrated and purified by flash silica gel chromatography using a gradient of (ethyl acetate/methanol 9:1) in hexanes to afford 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (130 mg, 0.57 mmol, 27%) as a light yellow powder. 1H NMR (500 MHz, DMSO-d6) δ 11.84 (bs, 1H), 8.14 (s, 1H), 7.40 (m, 1H), 6.80 (m, 1H), 4.30 (s, 3H). MS: m/z 226.9/228.9 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
583 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[CH3:12][O-:13].[Na+]>CO>[Br:1][C:2]1[C:3]([O:13][CH3:12])=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C(=C2C(=NC1)NC=C2)Cl
Step Two
Name
sodium methoxide
Quantity
583 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)NC=C2)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.57 mmol
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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